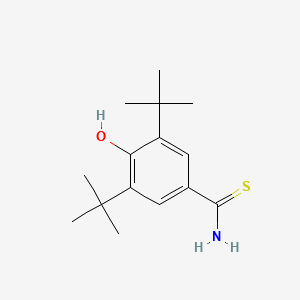![molecular formula C19H17N3O3 B2809023 N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide CAS No. 1025205-49-5](/img/structure/B2809023.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide” is a compound that has been synthesized in the reaction between tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms , and is a metabolite of tryptophan . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .
Synthesis Analysis
The synthesis of “this compound” involves a DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the coupling between carboxylic acids and amines mediated by DCC . DCC reacts with the carboxyl group of naproxen to produce an activated acylating agent that reacts with the amino group of tryptamine to form an amide bond .Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, have been extensively studied for their protective effects on chronic liver diseases, including viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds exhibit pleiotropic protective effects through mechanisms such as regulation of transcriptional factors, alleviation of oxidative stress, inhibition of DNA synthesis, modulation of enzymes related to viral replication and metabolism of hepatotoxic substances, and immunomodulatory actions. This highlights the potential of indole derivatives in therapeutics and preventive medicine for liver-related conditions (Wang et al., 2016).
Nitrophenyl Functionalities in Research
Compounds featuring nitrophenyl groups have been subjects of review for their occurrence in the atmosphere and their implications for environmental chemistry. Such compounds can originate from various sources, including combustion processes and pesticide degradation. The atmospheric behavior of nitrophenols, including their formation via gas-phase and liquid-phase reactions, has been extensively reviewed, emphasizing the need for further research to fully understand their environmental impact and fate (Harrison et al., 2005).
Amide Functionalities in Chemical Synthesis
The amide functional group is pivotal in the synthesis of polymers, such as polyamides, which have wide applications in materials science. Enzymatic polymerization, an alternative to conventional chemical methods, has been explored for synthesizing polycondensation polymers, including aliphatic polyesters and polyamides. This process offers advantages in terms of selectivity and mild reaction conditions, indicating the potential for developing environmentally friendly synthesis pathways for materials with applications ranging from biodegradable plastics to high-performance fibers (Douka et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(9-8-14-4-3-5-16(12-14)22(24)25)20-11-10-15-13-21-18-7-2-1-6-17(15)18/h1-9,12-13,21H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSVUCIXYAHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808941.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)
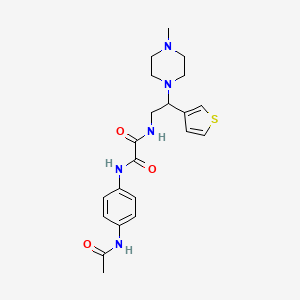
![3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2808945.png)
![9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2808949.png)

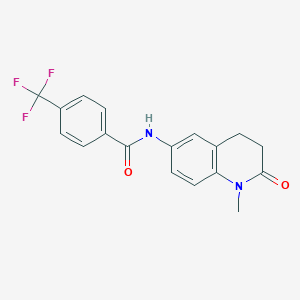
![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)

![Tert-butyl N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2808957.png)
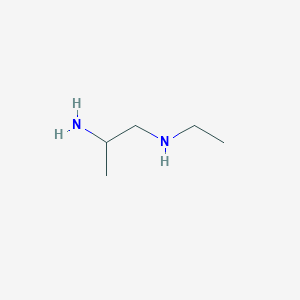
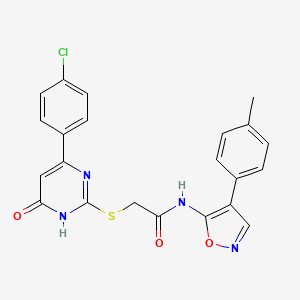
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)
